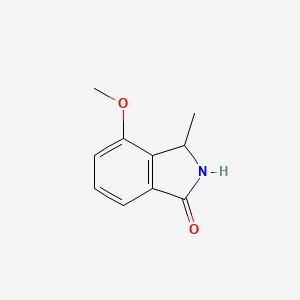
4-Methoxy-3-methylisoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Metoxi-3-metilisoindolin-1-ona es un compuesto heterocíclico que pertenece a la familia de las isoindolinas. Las isoindolinas son conocidas por sus diversas actividades biológicas y se encuentran en varios productos naturales y compuestos sintéticos. Este compuesto se caracteriza por un grupo metoxi en la posición 4 y un grupo metil en la posición 3 en el anillo de isoindolin-1-ona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Metoxi-3-metilisoindolin-1-ona se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción multicomponente de 2-formilbenzoato de metilo con aminas apropiadas e isocianuros en condiciones ácidas . Este método proporciona un procedimiento simple y eficiente en un solo paso para obtener derivados de isoindolin-1-ona.
Métodos de producción industrial
La producción industrial de 4-Metoxi-3-metilisoindolin-1-ona normalmente implica reacciones multicomponente a gran escala, utilizando reactores automatizados para garantizar un control preciso de las condiciones de reacción. El uso de catalizadores como el ácido fenilfosfónico puede mejorar la eficiencia de la reacción .
Análisis De Reacciones Químicas
Tipos de reacciones
4-Metoxi-3-metilisoindolin-1-ona experimenta varias reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar para formar los óxidos N correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina correspondientes.
Sustitución: Las reacciones de sustitución electrófila pueden introducir diferentes sustituyentes en el anillo de isoindolina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan comúnmente agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.
Sustitución: Se utilizan reactivos electrófilos como halógenos y cloruros de sulfonilo en condiciones ácidas o básicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen óxidos N, derivados de amina y varias isoindolinas sustituidas, dependiendo de los reactivos y las condiciones específicas utilizadas .
Aplicaciones Científicas De Investigación
4-Metoxi-3-metilisoindolin-1-ona tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente como un andamio para diseñar nuevos agentes terapéuticos.
Industria: El compuesto se utiliza en la producción de colorantes, pigmentos y aditivos para polímeros.
Mecanismo De Acción
El mecanismo de acción de 4-Metoxi-3-metilisoindolin-1-ona implica su interacción con dianas moleculares específicas. Además, puede inhibir la agregación de proteína β-amiloide, lo que indica un posible uso en el tratamiento de la enfermedad de Alzheimer .
Comparación Con Compuestos Similares
4-Metoxi-3-metilisoindolin-1-ona se puede comparar con otros derivados de isoindolina:
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
4-methoxy-3-methyl-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C10H11NO2/c1-6-9-7(10(12)11-6)4-3-5-8(9)13-2/h3-6H,1-2H3,(H,11,12) |
Clave InChI |
VNHHGVHAYYNQDY-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(C=CC=C2OC)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B11758059.png)
![6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11758060.png)
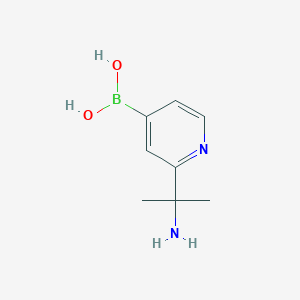
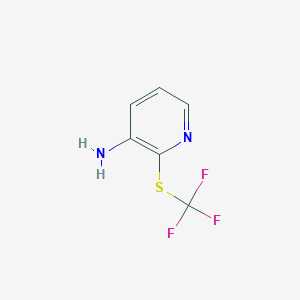
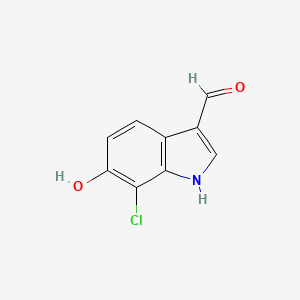
![5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B11758096.png)
![6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11758104.png)
![Methyl 2-[2-(furan-2-yl)ethenyl]-6-methoxybenzoate](/img/structure/B11758106.png)
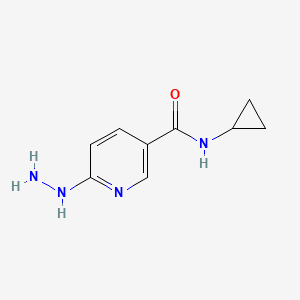
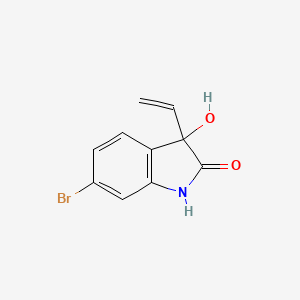
![N-methyl-N-{2-methyl-4-[(oxiran-2-yl)methoxy]phenyl}-2-[(oxiran-2-yl)methyl]oxiran-2-amine](/img/structure/B11758118.png)
![1-Methyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B11758121.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11758124.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758126.png)
